
Lansoprazole-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lansoprazole-13C6 is a stable isotope-labeled compound of lansoprazole, a proton pump inhibitor used primarily to treat conditions like gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome. The “13C6” label indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for various scientific studies, including pharmacokinetic and metabolic research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lansoprazole-13C6 involves the incorporation of carbon-13 isotopes into the lansoprazole molecule. The process typically starts with the preparation of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: Using carbon-13 labeled reagents to replace specific carbon atoms in the molecule.
Cyclization Reactions: Forming the benzimidazole ring structure, a key component of lansoprazole, using labeled precursors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Labeled Intermediates: Using large quantities of carbon-13 labeled reagents.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent conditions.
Purification: Using techniques like high-performance liquid chromatography (HPLC) to achieve the desired isotopic enrichment and chemical purity.
Análisis De Reacciones Químicas
Types of Reactions
Lansoprazole-13C6 undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, methanol.
Major Products
Lansoprazole Sulfone: Formed through oxidation.
Lansoprazole Sulfide: Formed through reduction.
Aplicaciones Científicas De Investigación
Lansoprazole-13C6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various studies. Applications include:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of lansoprazole.
Metabolic Pathway Analysis: Investigating the metabolic fate of lansoprazole in biological systems.
Drug Interaction Studies: Examining interactions with other drugs and their impact on lansoprazole metabolism.
Clinical Research: Assessing the efficacy and safety of lansoprazole in treating gastrointestinal disorders
Mecanismo De Acción
Lansoprazole-13C6, like its non-labeled counterpart, works by inhibiting the H+/K±ATPase enzyme system in the gastric parietal cellsBy inhibiting this enzyme, lansoprazole effectively reduces gastric acid secretion, promoting the healing of ulcers and alleviating symptoms of acid-related disorders .
Comparación Con Compuestos Similares
Lansoprazole-13C6 can be compared with other proton pump inhibitors (PPIs) such as omeprazole, esomeprazole, pantoprazole, and rabeprazole. While all these compounds share a similar mechanism of action, they differ in their pharmacokinetic profiles, onset of action, and potential for drug interactions . This compound is unique due to its stable isotope labeling, which provides advantages in research applications by allowing for precise tracking and quantification .
List of Similar Compounds
- Omeprazole
- Esomeprazole
- Pantoprazole
- Rabeprazole
This compound stands out for its utility in detailed pharmacokinetic and metabolic studies, making it a valuable tool in both clinical and research settings.
Propiedades
Fórmula molecular |
C16H14F3N3O2S |
|---|---|
Peso molecular |
375.32 g/mol |
Nombre IUPAC |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2+1,3+1,4+1,5+1,11+1,12+1 |
Clave InChI |
MJIHNNLFOKEZEW-SDHHWPBBSA-N |
SMILES isomérico |
CC1=C(C=CN=C1CS(=O)C2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2)OCC(F)(F)F |
SMILES canónico |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)

![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)
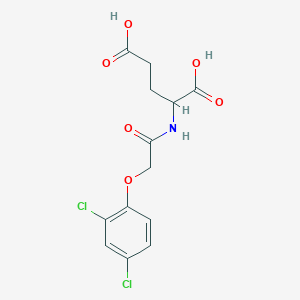


![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
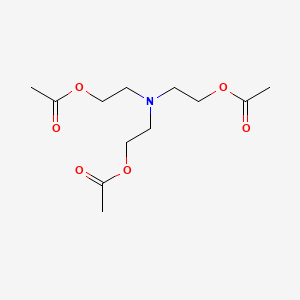
![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)
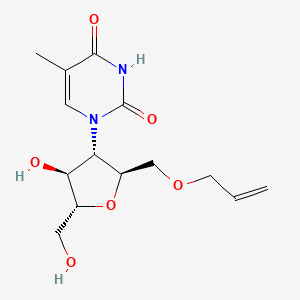
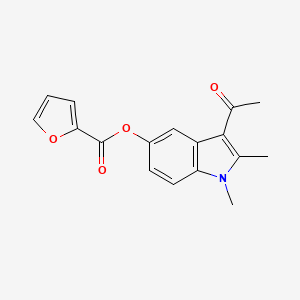
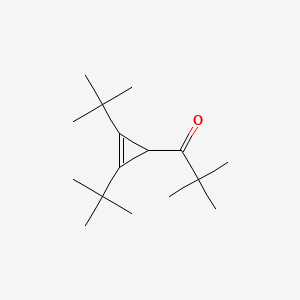
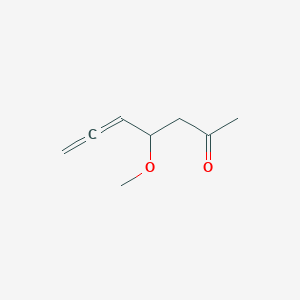
![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)
